molecular formula C9H7BrF3N B12965466 4-Bromo-6-(trifluoromethyl)isoindoline

4-Bromo-6-(trifluoromethyl)isoindoline

Cat. No.: B12965466
M. Wt: 266.06 g/mol
InChI Key: WZRWPKPSLYTEFV-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)isoindoline (CAS: 1782509-09-4) is a brominated isoindoline derivative with a trifluoromethyl (-CF₃) substituent. Its molecular formula is C₁₀H₅BrF₃N, and it has a molecular weight of 276.06 g/mol . The compound features a bicyclic isoindoline core (a benzene ring fused to a five-membered saturated ring containing one nitrogen atom), with bromine at the 4-position and a -CF₃ group at the 6-position.

Properties

Molecular Formula

C9H7BrF3N

Molecular Weight

266.06 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C9H7BrF3N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2

InChI Key

WZRWPKPSLYTEFV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)isoindoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and polymers

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Core Structure Substituents Key Applications
4-Bromo-6-(trifluoromethyl)isoindoline 276.06 Isoindoline Br (4), -CF₃ (6) Medicinal intermediates
4-Bromo-6-(trifluoromethyl)isoquinoline 276.06 Isoquinoline Br (4), -CF₃ (6) Organic electronics
5-Bromoisoindoline 186.06 Isoindoline Br (5) Cross-coupling precursors
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole 265.03 Benzimidazole Br (4), -CF₃ (6) Pharmaceutical agents
2-Amino-5-bromopyridine-3-carbaldehyde 201.02 Pyridine Br (5), NH₂ (2), CHO (3) Ligand synthesis

Reactivity and Stability

  • Electron-Withdrawing Effects: The -CF₃ group in this compound enhances electrophilicity at the bromine site, facilitating Suzuki-Miyaura couplings compared to non-fluorinated analogs .
  • Steric Effects : Bromine at position 4 in isoindoline creates less steric hindrance than in benzimidazole derivatives, enabling faster nucleophilic substitutions .

Research and Industrial Relevance

  • Medicinal Chemistry : Isoindoline derivatives are explored as kinase inhibitors due to their balanced lipophilicity (logP ~2.5), while benzimidazoles are preferred for DNA intercalation .
  • Materials Science : The -CF₃ group in isoindoline improves thermal stability (decomposition temperature >250°C), making it suitable for OLED materials .

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